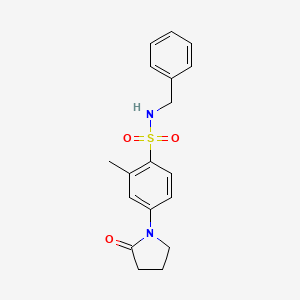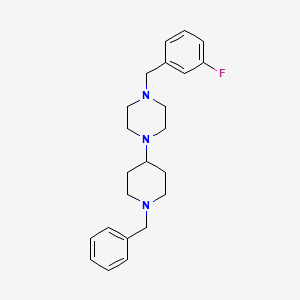![molecular formula C23H23BrN4O2 B6044676 N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide](/img/structure/B6044676.png)
N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide, also known as AZ-PA-002, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide is not fully understood, but studies suggest that it may target multiple pathways involved in cancer cell growth and inflammation. One study found that this compound inhibited the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Another study found that this compound inhibited the production of inflammatory cytokines in lung tissue.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in different studies. In breast cancer cells, this compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis. In a mouse model of acute lung injury, this compound was found to reduce inflammation and improve lung function. Additionally, this compound has been found to have neuroprotective effects in models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide is its potential for use in multiple fields of research, including cancer, inflammation, and neurodegenerative diseases. Additionally, this compound has been found to have low toxicity in vitro and in vivo. However, one limitation of this compound is its limited availability and high cost, which may hinder its use in some research studies.
Orientations Futures
There are several future directions for research on N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide. One direction is to further investigate its potential use in cancer therapy, including its efficacy in combination with other chemotherapeutic agents. Another direction is to investigate its potential use in treating other inflammatory conditions, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in treating neurodegenerative diseases.
Méthodes De Synthèse
N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide can be synthesized through a multistep process starting with the reaction of 4-bromobenzoyl chloride with 1-phenyl-1H-pyrazole-5-carboxylic acid. The resulting product is then reacted with 6-aminocaproic acid to produce this compound.
Applications De Recherche Scientifique
N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide has been found to have potential therapeutic applications in various fields of research. One study found that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Another study found that this compound had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, this compound has been investigated for its potential use in treating Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-(azepane-1-carbonyl)-2-phenylpyrazol-3-yl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O2/c24-18-12-10-17(11-13-18)22(29)26-21-20(23(30)27-14-6-1-2-7-15-27)16-25-28(21)19-8-4-3-5-9-19/h3-5,8-13,16H,1-2,6-7,14-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNBTKCGEZQGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[6-ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B6044593.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6044594.png)
![3-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6044596.png)
![4-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6044600.png)
![2-[3-(5-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B6044602.png)


![N~2~-(3-bromophenyl)-N~1~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6044622.png)

![N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6044657.png)
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044674.png)

![3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6044689.png)
![2-(benzyloxy)-N-[6-bromo-2-(2-hydroxy-3-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B6044692.png)
